

Comparative spectroscopic analysis of ethoxyphenol isomers

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Compound of Interest

Compound Name: **3-Ethoxyphenol**

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A Comparative Spectroscopic Guide to Ethoxyphenol Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of the three positional isomers of ethoxyphenol: 2-ethoxyphenol, **3-ethoxyphenol**, and 4-ethoxyphenol. The unambiguous differentiation of these isomers is critical in various fields, including organic synthesis, pharmaceutical development, and materials science, as their physical, chemical, and biological properties can differ significantly based on the substitution pattern of the ethoxy group on the phenol ring.

This document summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for these techniques are also provided to support the reproducibility of the presented data.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for 2-ethoxyphenol, **3-ethoxyphenol**, and 4-ethoxyphenol.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Assignment	2-Ethoxyphenol Chemical Shift (δ , ppm)	3-Ethoxyphenol Chemical Shift (δ , ppm)	4-Ethoxyphenol Chemical Shift (δ , ppm)
Aromatic protons (-C ₆ H ₄)	~6.95 - 6.80 (m, 4H) [1]	~7.12 (t, 1H), ~6.50-6.40 (m, 3H)	~6.80 (d, 2H), ~6.75 (d, 2H)[2]
Phenolic proton (-OH)	~5.70 (s, 1H)[1]	~5.40 (s, 1H)	~4.90 (s, 1H)
Methylene protons (-OCH ₂ CH ₃)	4.08 (q, 2H)[1]	3.98 (q, 2H)	3.97 (q, 2H)
Methyl protons (-OCH ₂ CH ₃)	1.45 (t, 3H)[1]	1.40 (t, 3H)	1.39 (t, 3H)

Note: The chemical shift of the phenolic proton (-OH) can be broad and is dependent on concentration and solvent.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assignment	2-Ethoxyphenol Chemical Shift (δ , ppm)[3]	3-Ethoxyphenol Chemical Shift (δ , ppm)	4-Ethoxyphenol Chemical Shift (δ , ppm)[2]
C-O (phenolic)	146.8	~156.0	152.6
C-O (ether)	145.9	~159.5	151.7
Aromatic C	121.3, 120.0, 115.2, 112.1	~130.0, ~108.0, ~106.5, ~102.0	115.8, 115.5
Methylene (-OCH ₂)	64.4	63.5	64.1
Methyl (-CH ₃)	14.9	14.8	15.0

Note: Data for **3-ethoxyphenol** is estimated based on spectral data available from public databases.[4]

Table 3: Key IR Absorption Bands

Functional Group	Assignment	2-Ethoxyphenol (cm ⁻¹) [3]	3-Ethoxyphenol (cm ⁻¹) [5]	4-Ethoxyphenol (cm ⁻¹) [6]
O-H Stretch	Phenolic	3600 - 3200 (Broad, Strong)	3600 - 3200 (Broad, Strong)	3600 - 3200 (Broad, Strong)
C-H Stretch	Aromatic	3100 - 3000 (Medium)	3100 - 3000 (Medium)	3100 - 3000 (Medium)
C-H Stretch	Aliphatic	3000 - 2850 (Medium)	3000 - 2850 (Medium)	3000 - 2850 (Medium)
C=C Stretch	Aromatic	1600 - 1450 (Medium-Strong)	1600 - 1450 (Medium-Strong)	1600 - 1450 (Medium-Strong)
C-O Stretch	Aryl Ether	~1250 (Strong)	~1230 (Strong)	~1235 (Strong)
C-O Stretch	Phenolic	~1120 (Strong)	~1150 (Strong)	~1115 (Strong)

Table 4: Mass Spectrometry (Electron Ionization)

Isomer	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Ethoxyphenol	138 [7]	110, 81, 53 [7]
3-Ethoxyphenol	138 [4]	110, 81, 53
4-Ethoxyphenol	138 [8]	110, 81, 53 [2]

Table 5: UV-Visible Spectroscopic Data

Isomer	λ_{max} (nm)	Solvent/Conditions
2-Ethoxyphenol	~220, ~275	Estimated
3-Ethoxyphenol	~220, ~275	Estimated
4-Ethoxyphenol	~222, ~282	Acidic Mobile Phase [9] [10]

Note: Experimental data for 2- and **3-ethoxyphenol** are not readily available. The provided values are estimations based on the structurally similar 4-methoxyphenol, as the ethyl group is

not a primary chromophore and is expected to have a minimal impact on the absorption maxima.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. These methods are standard for the structural characterization of organic compounds.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: 5-10 mg of the ethoxyphenol isomer is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.[3]
- ^1H NMR Acquisition: A standard proton pulse sequence is used. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3]
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required compared to ^1H NMR.[3]
- Data Processing: The raw data (Free Induction Decay) is processed by applying a Fourier transform, followed by phase and baseline corrections. The chemical shift scale is calibrated using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: As ethoxyphenol isomers are liquids or low-melting solids, the spectrum can be acquired as a thin liquid film. For the ATR method, a single drop of the liquid sample is placed onto a clean ATR crystal (e.g., diamond or zinc selenide).[3]

- Data Acquisition: A background spectrum of the clean, empty ATR crystal or salt plates is collected first to subtract atmospheric CO₂ and H₂O absorptions. The sample spectrum is then collected over the mid-IR range, typically 4000-400 cm⁻¹.
- Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.
- Data Acquisition: 1 μ L of the sample is injected into the GC. The compounds are separated on a capillary column (e.g., DB-5ms) using a temperature gradient. As compounds elute from the column, they enter the mass spectrometer, are ionized (typically by EI at 70 eV), and the mass-to-charge ratios of the resulting ions are detected.[11]
- Data Processing: The total ion chromatogram (TIC) is used to identify the retention time of the analyte. The mass spectrum corresponding to that peak is then extracted, background-subtracted, and analyzed for its molecular ion and fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

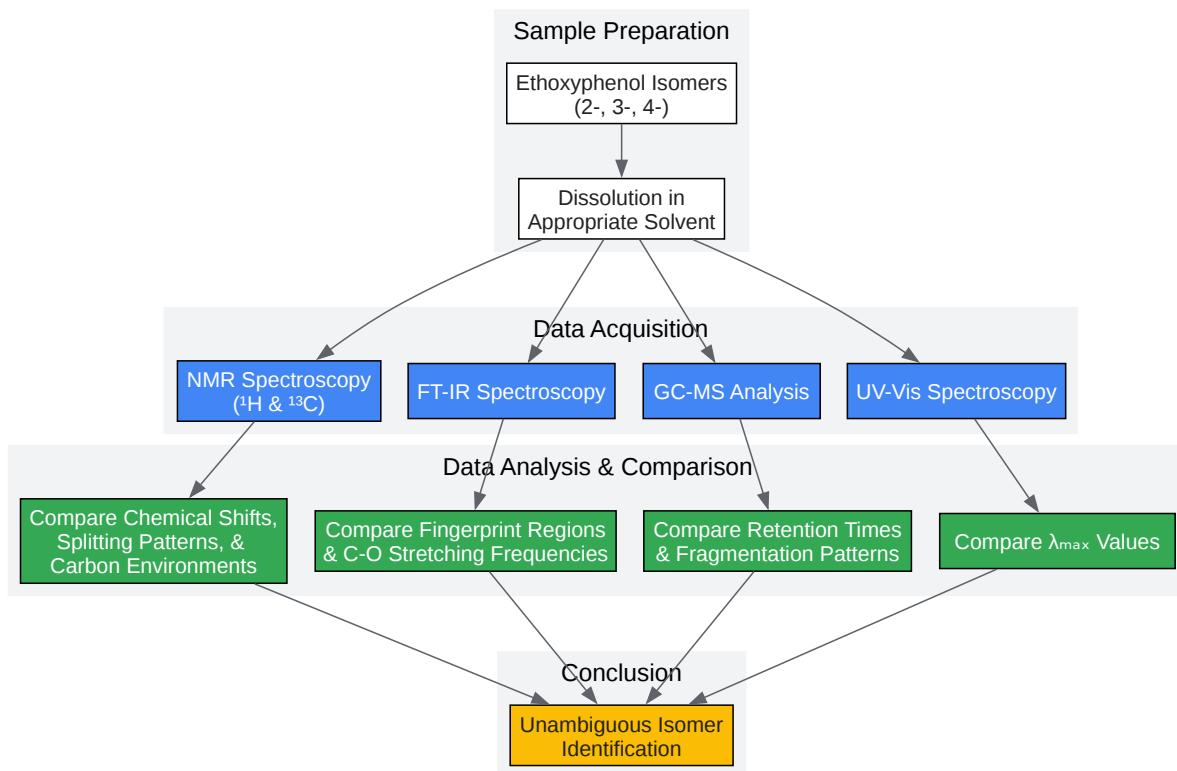
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: A stock solution of the analyte is prepared in a spectroscopic grade solvent (e.g., ethanol or methanol) at a known concentration. This is then diluted to an appropriate concentration (typically 10⁻⁵ to 10⁻⁴ M) to ensure the absorbance is within the linear range of the instrument.[11]
- Data Acquisition: The analysis is performed using a matched pair of 1 cm path length quartz cuvettes. One cuvette contains the pure solvent (as a reference/blank), and the other contains the sample solution. The spectrum is scanned over a range of approximately 200-400 nm.

- Data Processing: The instrument automatically subtracts the solvent blank from the sample spectrum. The wavelengths of maximum absorbance (λ_{\max}) are identified from the resulting spectrum.[11]

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of ethoxyphenol isomers.

Workflow for Spectroscopic Analysis of Ethoxyphenol Isomers

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Caption: Workflow for the spectroscopic analysis of ethoxyphenol isomers.

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